4,5-Difluoro-1H-indole-2-carboxylic acid
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Description
4,5-Difluoro-1H-indole-2-carboxylic acid is a chemical compound with the molecular formula C9H5F2NO2 . It has a molecular weight of 197.14 .
Molecular Structure Analysis
The molecular structure of 4,5-Difluoro-1H-indole-2-carboxylic acid consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The molecule also contains two fluorine atoms and a carboxylic acid group .Physical And Chemical Properties Analysis
4,5-Difluoro-1H-indole-2-carboxylic acid has a predicted boiling point of 427.4±40.0 °C and a predicted density of 1.605±0.06 g/cm3 . Its pKa is predicted to be 4.15±0.30 .Scientific Research Applications
Synthesis and Molecular Docking Studies
4,5-Difluoro-1H-indole-2-carboxylic acid has been utilized in the synthesis of various compounds. For instance, it has been used in the synthesis of new 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acids. These compounds have undergone molecular docking studies to predict binding interactions with target proteins like EGFR (Reddy et al., 2022).
Synthesis of Difluoronaphthoic Acids
In the context of synthesizing fluorinated versions of naphthoic acids, 4,5-Difluoro-1H-indole-2-carboxylic acid has been a crucial component. This synthesis is significant for creating several mono- and difluorinated naphthoic acids (Tagat et al., 2002).
Electrochemical Applications
The study of the electro-polymerization of indole-5 carboxylic acid and its derivatives, including 4,5-Difluoro-1H-indole-2-carboxylic acid, has led to the characterization of various products formed during this process. This research is vital in understanding the electrodeposition and morphology of polyindoles, which have potential applications in supercapacitors (Mackintosh et al., 1994).
Biological Activity Studies
4,5-Difluoro-1H-indole-2-carboxylic acid derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. This research highlights the potential of these compounds in developing new antimicrobial agents (Raju et al., 2015).
Corrosion Inhibition Research
In the field of materials science, indole-5-carboxylic acid, a related compound, has been studied for its inhibitive action towards the corrosion of mild steel in acidic solutions. Understanding the behavior of such compounds, including 4,5-Difluoro-1H-indole-2-carboxylic acid, can lead to developments in corrosion resistance technologies (Quartarone et al., 2006).
properties
IUPAC Name |
4,5-difluoro-1H-indole-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2NO2/c10-5-1-2-6-4(8(5)11)3-7(12-6)9(13)14/h1-3,12H,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPFXCRBXBVXTFK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC(=C2)C(=O)O)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646541 |
Source
|
Record name | 4,5-Difluoro-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Difluoro-1H-indole-2-carboxylic acid | |
CAS RN |
884494-61-5 |
Source
|
Record name | 4,5-Difluoro-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-difluoro-1H-indole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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